
4-(2,2,2-Trifluoro-1-hydroxy-1-methylethyl)benzylalcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-2-(4-(hydroxymethyl)phenyl)propan-2-ol is a fluorinated organic compound with the molecular formula C10H11F3O2. This compound is characterized by the presence of trifluoromethyl and hydroxymethyl groups attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-2-(4-(hydroxymethyl)phenyl)propan-2-ol typically involves the reaction of 4-(hydroxymethyl)benzaldehyde with trifluoroacetone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up the process. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and attainment of high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-2-(4-(hydroxymethyl)phenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted aldehydes, carboxylic acids, alcohols, and various substituted derivatives.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-2-(4-(hydroxymethyl)phenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-2-(4-(hydroxymethyl)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1-Trifluoro-2-(4-methylphenyl)propan-2-ol
- 1,1,1-Trifluoro-2-(4-chlorophenyl)propan-2-ol
- 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol
Uniqueness
1,1,1-Trifluoro-2-(4-(hydroxymethyl)phenyl)propan-2-ol is unique due to the presence of both trifluoromethyl and hydroxymethyl groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the hydroxymethyl group provides additional sites for chemical modification and interaction with biological targets.
Propiedades
Fórmula molecular |
C10H11F3O2 |
|---|---|
Peso molecular |
220.19 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-2-[4-(hydroxymethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F3O2/c1-9(15,10(11,12)13)8-4-2-7(6-14)3-5-8/h2-5,14-15H,6H2,1H3 |
Clave InChI |
KXIMLNHAQCYNLF-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)CO)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


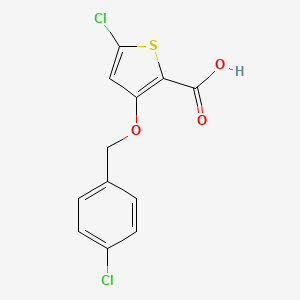

![1-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-ethylamine dihydrochloride](/img/structure/B12077763.png)

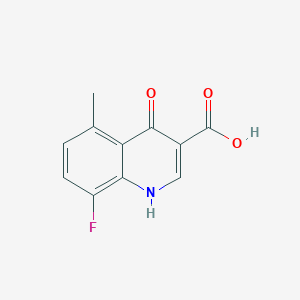
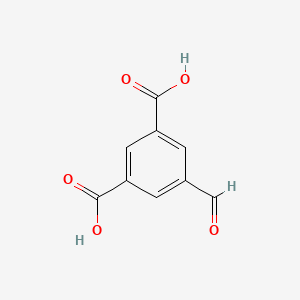

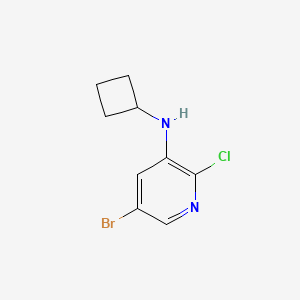
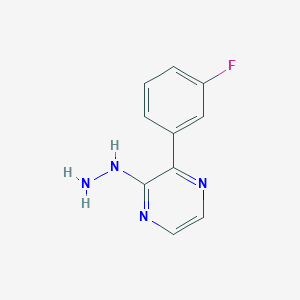
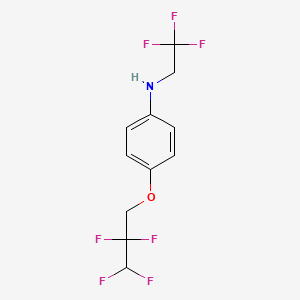


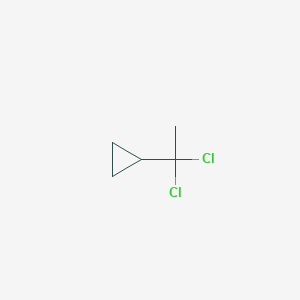
![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12077851.png)
